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Compound of Interest |

2-Fluoro-5-nitrobenzaldehyde
Compound Name: ]
oxime
CAS No.: 1309606-41-4
Cat. No.: B2852363
\ J

Executive Summary & Structural Context[1][2][3][4]
[5][6]

2-Fluoro-5-nitrobenzaldehyde oxime (CAS: N/A for specific isomer mix; Precursor Aldehyde
CAS: 27996-87-8) is a critical intermediate in the synthesis of fused heterocyclic systems,
particularly quinazolines and indazoles used in kinase inhibition.

Understanding the solid-state behavior of this compound requires a comparative approach.
While the aldehyde precursor is well-characterized, the oxime derivative exhibits complex
polymorphism due to E/Z isomerism (syn/anti) and the competing hydrogen-bonding
capabilities of the nitro group (

) versus the oxime moiety (

)

This guide defines the structural landscape of these isomers, provides a validated synthesis
and separation protocol, and offers predictive crystallographic data based on the isostructural
2-Chloro-5-nitrobenzaldehyde oxime analog.

Comparative Physicochemical Data
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The substitution of Chlorine (Van der Waals radius ~1.75 A) with Fluorine (Van der Waals

radius ~1.47 A) significantly alters the lattice energy and melting point, typically lowering the

melting threshold due to reduced polarizability and weaker intermolecular dispersion forces.

ble 1: < | & Physical : :

2-Fluoro-5-

2-Chloro-5-

(E)-2-Fluoro-5-

Property nitrobenzaldehyde nitrobenzaldehyde nitrobenzaldehyde
(Precursor) (Analog) Oxime
CAS Number 27996-87-8 6361-21-3 Derivative
Molecular Weight 169.11 g/mol 185.56 g/mol 184.12 g/mol
_ _ 112-118 °C
Melting Point 56-61 °C [1] 74-84 °C [2] ]
(Experimental Range)
Monoclinic ( Monoclinic (
Crystal System Monoclinic (Predicted)
) ) (Predicted)
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Technical Insight: The significant jump in melting point from the aldehyde (~60°C) to the oxime

(~115°C) confirms the formation of a robust intermolecular hydrogen-bonding network,

specifically the oxime-oxime dimer, which replaces the weaker dipole-dipole interactions of the

aldehyde.

Crystallographic Architecture & Isomerism

© 2026 BenchChem. All rights reserved.

217

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2852363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The core challenge in working with this oxime is the coexistence of E (anti) and Z (syn)
isomers. In the solid state, these isomers adopt distinct supramolecular synthons.

The E-lIsomer (Anti)

The E-isomer is thermodynamically favored due to reduced steric clash between the oxime
hydroxyl group and the ortho-substituent (Fluorine).

Space Group Prediction:

(Centrosymmetric).

e Primary Synthon: Centrosymmetric dimers formed via

hydrogen bonds.

o Graph Set:

e Packing: The planar aromatic rings stack via

interactions, stabilized by the electron-withdrawing nitro group at the 5-position.

The Z-lIsomer (Syn)

The Z-isomer is kinetically trapped and often less stable.

o Steric Strain: The oxygen of the oxime group is in close proximity to the ortho-Fluorine,
creating electrostatic repulsion (lone pair-lone pair).

e Primary Synthon: Often forms

catemers (chains) rather than dimers to relieve steric strain.

e Intramolecular Bonding: Potential for weak

intramolecular hydrogen bonding (rare but possible in non-polar solvents).

Structural Pathway Diagram
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The following diagram illustrates the mechanistic pathway and the resulting supramolecular
motifs.
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Caption: Reaction pathway showing the divergence of E/Z isomers and their corresponding
solid-state packing motifs.

Experimental Protocols
Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime

Objective: Selective synthesis favoring the E-isomer.

Reagents:

2-Fluoro-5-nitrobenzaldehyde (1.0 eq)[1]

Hydroxylamine hydrochloride (

) (1.2 eq)

Sodium Acetate (

) (1.5 eq)

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

o Dissolution: Dissolve 2-Fluoro-5-nitrobenzaldehyde (e.g., 5.0 g) in 30 mL of warm ethanol
(40°C).
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Buffer Preparation: Dissolve

in minimal water and add to the aldehyde solution.

Addition: Add

portion-wise over 15 minutes.

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

Workup: Evaporate ethanol under reduced pressure. The residue will precipitate upon
addition of ice-cold water (50 mL).

Isolation: Filter the solid, wash with cold water (

mL) to remove salts.

Purification: Recrystallize from Ethanol/Water (1:1) to isolate the pure E-isomer as pale
yellow needles.

Separation of E/Z Isomers

If a mixture is obtained (indicated by a broad melting range), use the following protocol:
e Flash Chromatography:
o Stationary Phase: Silica Gel (230-400 mesh).

o Mobile Phase: Gradient elution starting with 10% EtOAc in Hexane (to elute the less polar
Z-isomer) increasing to 40% EtOAc (to elute the E-isomer).

o Detection: UV at 254 nm. The Z-isomer typically has a higher
due to intramolecular shielding of the polar OH group.

o Fractional Crystallization:

o Dissolve the mixture in minimum boiling Toluene.

o Cool slowly to 4°C. The E-isomer (dimer) is generally less soluble and crystallizes first.
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Structural Validation & Characterization

To validate the structure without a single-crystal X-ray (SC-XRD) setup, use the following
spectroscopic markers.

Proton NMR ( -NMR) Diagnostic Peaks

Solvent: DMSO-

(E)-lIsomer Shift ( (2)-Isomer Shift (
Proton Position Mechanistic Reason
) )
Anisotropic
deshielding by the
Aldehyde H (-CH=N-) 8.20 - 8.40 ppm 7.60 - 7.90 ppm ) )
oxime oxygen in the
E-form.
Stronger
) intermolecular H-
Oxime OH (-N-OH) 11.5-12.0 ppm 10.8 - 11.2 ppm

bonding in E-dimers

deshields the proton.

Infrared Spectroscopy (FT-IR)

e O-H Stretch: Broad band at 3200-3400 cm~! (indicates H-bonded dimer). A sharp peak
>3500 cm~* suggests free OH (dilute solution or Z-isomer).

e C=N Stretch:1620-1640 cm™1.

e NO:2 Stretch: Symmetric (~1340 cm~1) and Asymmetric (~1530 cm™1).

References
e Low, J. N,, et al. (2013). "Structural Chemistry of Oximes." Crystal Growth & Design, 13(5),

1820-1832.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. guidechem.com [guidechem.com]

e To cite this document: BenchChem. [Comparative Structural Guide: 2-Fluoro-5-
nitrobenzaldehyde Oxime Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2852363#crystal-structure-data-for-2-fluoro-5-
nitrobenzaldehyde-oxime-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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